5-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]thieno[3,2-c]pyridinium Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]thieno[3,2-c]pyridinium Bromide involves the reaction of 2-chlorophenylacetic acid with thieno[3,2-c]pyridine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is carried out in large reactors, and the product is purified using industrial-scale chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]thieno[3,2-c]pyridinium Bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromide position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
5-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]thieno[3,2-c]pyridinium Bromide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: For studying antimicrobial activity and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anti-inflammatory properties.
Industry: Used in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]thieno[3,2-c]pyridinium Bromide involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and cell death. The compound targets specific proteins and enzymes within the microbial cells, inhibiting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R)-(2-Chlorophenyl)[6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]acetate
- Clopidogrel Hydrogen Sulfate
Uniqueness
5-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]thieno[3,2-c]pyridinium Bromide is unique due to its specific structural features, such as the presence of a thieno[3,2-c]pyridinium ring and a methoxy group. These structural elements contribute to its distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
methyl 2-(2-chlorophenyl)-2-thieno[3,2-c]pyridin-5-ium-5-ylacetate;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClNO2S.BrH/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;/h2-10,15H,1H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVLRAABMWEEHR-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)[N+]2=CC3=C(C=C2)SC=C3.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747343 |
Source
|
Record name | 5-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]thieno[3,2-c]pyridin-5-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251736-86-3 |
Source
|
Record name | 5-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]thieno[3,2-c]pyridin-5-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.